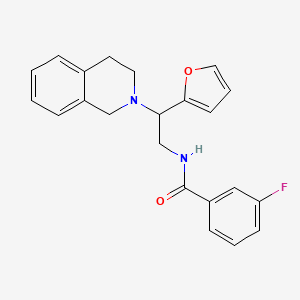

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-fluorobenzamide

説明

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-fluorobenzamide is a complex organic compound that features a combination of isoquinoline, furan, and fluorobenzamide moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-fluorobenzamide typically involves multi-step organic reactions. A possible synthetic route might include:

Formation of the Isoquinoline Moiety: Starting from a suitable precursor, the isoquinoline ring can be constructed through Pictet-Spengler or Bischler-Napieralski cyclization.

Attachment of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction such as Suzuki or Heck coupling.

Formation of the Amide Bond: The final step would involve the formation of the amide bond between the fluorobenzoyl chloride and the amine group of the intermediate compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the isoquinoline moiety.

Reduction: Reduction reactions could target the carbonyl group in the amide bond.

Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzene ring or the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

Substitution: Conditions for substitution reactions may involve halogenating agents or nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

科学的研究の応用

Cancer Treatment

Recent studies highlight the compound's potential as an anti-cancer agent. Its structure, which incorporates a furan moiety and a dihydroisoquinoline fragment, has been linked to various biological activities.

Mechanism of Action:

- Multi-Kinase Inhibition: The compound exhibits inhibitory effects on multiple kinases involved in cancer cell proliferation. It has shown promising results against different cancer cell lines, including breast and prostate cancers, by disrupting key signaling pathways that promote tumor growth .

- IC50 Values: Some derivatives of this compound have demonstrated low IC50 values (e.g., 0.23 nM against specific targets), indicating high potency compared to standard treatments like afatinib and osimertinib .

Case Studies:

- In vitro studies have demonstrated that N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-fluorobenzamide can inhibit the growth of various cancer cell lines, showing significant promise for further development as an anti-cancer drug .

Antifungal Activity

The compound has also been investigated for its antifungal properties. Research indicates that derivatives containing the dihydroisoquinoline structure exhibit effective antifungal activity against a range of pathogenic fungi.

Research Findings:

- A study evaluated various compounds with similar structures against phytopathogenic fungi and found that many exhibited significant antifungal activities at concentrations as low as 50 μg/mL . The structure-activity relationship (SAR) analysis indicated that modifications to the N-phenyl group can enhance antifungal efficacy.

Neuroprotective Properties

The neuroprotective potential of compounds similar to this compound has been explored in several studies.

Mechanism:

- The incorporation of dihydroisoquinoline derivatives is associated with neuroprotective effects, potentially through the modulation of neurotransmitter systems or protection against oxidative stress .

Clinical Relevance:

- These properties suggest a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, although further research is needed to establish efficacy and safety in clinical settings.

作用機序

The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-fluorobenzamide would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

類似化合物との比較

Similar Compounds

- N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-chlorobenzamide

- N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-bromobenzamide

Uniqueness

The uniqueness of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-fluorobenzamide lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs.

生物活性

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-fluorobenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure integrates a dihydroisoquinoline moiety, a furan ring, and a fluorobenzamide group, which may contribute to various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N4O5, with a molecular weight of approximately 434.45 g/mol. The structural features include:

- Dihydroisoquinoline core : Known for diverse pharmacological properties.

- Furan ring : Enhances reactivity and potential interactions with biological targets.

- Fluorobenzamide linkage : May enhance solubility and stability.

| Property | Value |

|---|---|

| Molecular Formula | C23H22N4O5 |

| Molecular Weight | 434.45 g/mol |

| Structure | Chemical Structure |

Antitumor Activity

Preliminary studies indicate that compounds with similar structures exhibit notable antitumor properties. Research has shown that derivatives of oxalamides can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) with IC50 values indicating significant potency .

Neuroprotective Effects

Some dihydroisoquinoline derivatives are noted for their ability to cross the blood-brain barrier (BBB), suggesting potential applications in treating neurodegenerative diseases. These compounds may exert neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it could potentially inhibit kinases or other enzymes critical in cancer progression or neurodegeneration, which could be beneficial in therapeutic contexts .

Case Studies

- Anticancer Activity : A study evaluated the effects of various oxalamide derivatives on cancer cell lines, revealing that certain compounds exhibited IC50 values as low as 0.096 μM against EGFR inhibition . This suggests that this compound could be a promising candidate for further development.

- Neuroprotective Studies : In vitro studies have shown that related compounds can protect neuronal cells from apoptosis induced by neurotoxic agents, indicating potential for treating conditions like Alzheimer's disease .

The biological activities of this compound may involve several mechanisms:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to cell death in cancer cells.

- Cell Cycle Arrest : It could interfere with cell cycle progression, preventing cancer cells from proliferating.

- Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in tumor growth and survival.

Table 2: Biological Activities and Mechanisms

特性

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O2/c23-19-8-3-7-17(13-19)22(26)24-14-20(21-9-4-12-27-21)25-11-10-16-5-1-2-6-18(16)15-25/h1-9,12-13,20H,10-11,14-15H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INRSXGJYWMZXSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)F)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001327188 | |

| Record name | N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-3-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51090498 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

898433-13-1 | |

| Record name | N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-3-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。